molecular formula C26H23NO6 B6544209 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929514-29-4

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B6544209
CAS No.: 929514-29-4
M. Wt: 445.5 g/mol
InChI Key: PRRHSAWUXAUYIT-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 3-methyl group. The benzamide moiety is further substituted with 3,5-dimethoxy groups. The compound’s methoxy-rich structure may enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-22-10-7-18(27-26(29)17-11-20(31-3)14-21(12-17)32-4)13-23(22)33-25(15)24(28)16-5-8-19(30-2)9-6-16/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRHSAWUXAUYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituents Reported Applications Key Differences
3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (Target) Benzofuran - 2-(4-Methoxybenzoyl)
- 3-Methyl
- 6-Benzamide (3,5-dimethoxy)
Not explicitly stated (research phase) Unique benzofuran core with multiple methoxy groups; potential for enhanced lipophilicity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide - 3,4-Dimethoxyphenethylamine side chain Antiproliferative studies Simpler structure; lacks heterocyclic core.
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Benzamide - 2-Hydroxybenzamide
- 3,4-Dimethoxyphenethylamine side chain
Antioxidant activity Hydroxy group introduces polarity; may reduce membrane permeability vs. methoxy.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-Methylbenzamide
- 2-Hydroxy-tert-butylamine side chain
Metal-catalyzed C–H functionalization Bulky tert-butyl group; designed for coordination chemistry.
3,5-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Benzothiazole - 4-Methoxy
- 6-Nitro
- 2-Benzamide (3,5-dimethoxy)
Antimicrobial research Benzothiazole core with nitro group; electron-withdrawing effects alter reactivity.
N-(2,4-Dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide Triazole-linked benzamide - Dichloro, difluoromethyl-triazole substituents Herbicide (sulfentrazone) Agricultural use; halogen-rich for soil persistence.

Key Insights:

Core Heterocycles: The target compound’s benzofuran core distinguishes it from benzothiazole (e.g., ) or triazole-based analogs (e.g., ).

Methoxy vs. Hydroxy Groups : Compared to Rip-D , the target’s methoxy substituents may improve metabolic stability but reduce hydrogen-bonding capacity.

Functionalization Potential: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target lacks an N,O-bidentate directing group, limiting its utility in metal-catalyzed reactions.

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, trends can be inferred from analogs:

  • Molecular Weight : Estimated ~480 g/mol (higher than Rip-B , ~330 g/mol), which may affect bioavailability.
  • Solubility : Methoxy groups likely reduce water solubility compared to hydroxy-substituted Rip-D .
  • Melting Point : Expected >100°C (similar to benzothiazole analog , mp 90–96°C).

Biological Activity

3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C25H23N O5, with a molecular weight of approximately 415.46 g/mol. The compound features multiple methoxy groups and a benzofuran moiety, which are significant for its solubility and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activities. For instance:

  • Cell Line Studies : Compounds structurally related to benzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, insights can be drawn from related compounds:

  • Protein Interactions : Similar compounds have been shown to interact with key proteins involved in apoptosis and cell survival pathways, such as Bcl-2. Molecular dynamics simulations suggest hydrophobic interactions play a crucial role in binding affinity .

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

  • Study on Structure-Activity Relationship (SAR) :
    • Researchers found that specific substitutions on the benzofuran core significantly influenced the anticancer activity of related compounds. For example, the presence of methoxy groups was correlated with enhanced cytotoxicity against cancer cell lines .
  • Radical Scavenging Activity :
    • Some derivatives exhibited moderate DPPH radical-scavenging activity, indicating potential antioxidant properties that could contribute to their overall biological effects .

Comparative Analysis

A comparison table of structurally similar compounds highlights their unique features and biological activities:

Compound NameStructural FeaturesNotable Biological Activity
3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamideSimilar methoxy substitutionsPotential anticancer activity
N-[3-Methyl-2-(4-Methylbenzoyl)-1-benzofuran-5-yl]benzamideLacks additional methoxy groupDifferent pharmacological profile
4-Methoxybenzamide DerivativesSimpler structureVarying degrees of biological activity

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